A Technical Guide to 1-(3-Fluoro-4-methoxyphenyl)ethanol: Properties, Synthesis, and Applications
A Technical Guide to 1-(3-Fluoro-4-methoxyphenyl)ethanol: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 1-(3-Fluoro-4-methoxyphenyl)ethanol (CAS No. 590417-81-5), a fluorinated aromatic alcohol of significant interest to the pharmaceutical and chemical synthesis sectors. The presence of both a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic and metabolic properties, making it a valuable chiral building block for drug discovery. This guide details its physicochemical properties, outlines robust synthesis and purification protocols, discusses its spectroscopic characteristics, and explores its applications as a key intermediate. Safety and handling procedures are also provided to ensure its proper use in a research and development setting.
Introduction
1-(3-Fluoro-4-methoxyphenyl)ethanol is a secondary alcohol that belongs to the class of substituted benzyl alcohols. Its strategic importance in medicinal chemistry and organic synthesis stems from the dual functionalization of its aromatic ring. The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles[1]. The methoxy group further modulates the electronic and steric properties of the molecule.
This compound is primarily utilized as a chiral intermediate, most commonly synthesized via the reduction of its corresponding ketone, 3'-Fluoro-4'-methoxyacetophenone[2][3]. The resulting chiral alcohol serves as a versatile synthon for constructing more complex, biologically active molecules, making a thorough understanding of its properties and synthesis essential for researchers in drug development.[4]
Physicochemical and Computed Properties
The fundamental properties of 1-(3-Fluoro-4-methoxyphenyl)ethanol are summarized below. This data is critical for planning reactions, purification, and storage.
| Property | Value | Source |
| CAS Number | 590417-81-5 | |
| Molecular Formula | C₉H₁₁FO₂ | |
| Molecular Weight | 170.18 g/mol | |
| Physical Form | Liquid | |
| Purity | ≥97% (Typical) | |
| InChI Key | ODTUZRZUBPCXPW-UHFFFAOYSA-N | |
| Storage Conditions | Sealed in a dry environment at room temperature. |
Synthesis and Purification
The most direct and common route for the preparation of 1-(3-Fluoro-4-methoxyphenyl)ethanol is the reduction of the ketone precursor, 3'-Fluoro-4'-methoxyacetophenone. The choice of reduction method dictates the stereochemical outcome, which is a critical consideration for pharmaceutical applications.
Caption: General synthesis pathway for 1-(3-Fluoro-4-methoxyphenyl)ethanol.
Protocol 3.1: Asymmetric Biocatalytic Reduction
Rationale: For applications requiring high optical purity, biocatalytic reduction using microbial cells or isolated enzymes is the preferred method. This approach leverages the high stereoselectivity of enzymes like carbonyl reductases, often yielding enantiomeric excess (ee) values greater than 99%.[5][6] This "green chemistry" method avoids the use of heavy metal catalysts and often proceeds under mild reaction conditions.
Methodology:
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Materials: 3'-Fluoro-4'-methoxyacetophenone, a suitable microbial strain (e.g., Rhodotorula sp., Pichia sp., or a recombinant E. coli expressing a carbonyl reductase), glucose (as a co-substrate for cofactor regeneration), buffer solution (e.g., phosphate buffer, pH 7.0), ethyl acetate.
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Step 1: Culture Preparation: Cultivate the selected microbial strain in an appropriate growth medium until it reaches the late logarithmic or early stationary phase.
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Step 2: Biotransformation: Harvest the cells via centrifugation and resuspend them in the reaction buffer. Add the substrate (3'-Fluoro-4'-methoxyacetophenone, typically dissolved in a minimal amount of a co-solvent like DMSO) and glucose to the cell suspension.
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Step 3: Reaction Monitoring: Incubate the reaction mixture with agitation at a controlled temperature (e.g., 30°C). Monitor the conversion of the ketone to the alcohol using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Step 4: Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3x volume).
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Step 5: Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude alcohol can be further purified by silica gel column chromatography.
Protocol 3.2: Chemical Reduction for Racemic Synthesis
Rationale: When a racemic mixture of the alcohol is sufficient, or for initial screening purposes, chemical reduction with a hydride reagent is a rapid and efficient laboratory-scale method. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
Methodology:
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Materials: 3'-Fluoro-4'-methoxyacetophenone, sodium borohydride (NaBH₄), methanol, deionized water, diethyl ether or ethyl acetate, saturated ammonium chloride (NH₄Cl) solution.
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Step 1: Substrate Dissolution: Dissolve 3'-Fluoro-4'-methoxyacetophenone in methanol in an ice bath (0°C).
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Step 2: Reductant Addition: Add sodium borohydride portion-wise to the stirred solution, ensuring the temperature remains below 10°C.
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Step 3: Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
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Step 4: Quenching: Carefully quench the reaction by slowly adding saturated NH₄Cl solution.
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Step 5: Extraction: Remove the bulk of the methanol via rotary evaporation. Extract the aqueous residue with diethyl ether or ethyl acetate (3x volume).
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Step 6: Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The spectrum is expected to show a doublet around 1.4-1.6 ppm (3H) for the methyl group (CH₃), a quartet around 4.8-5.0 ppm (1H) for the carbinol proton (CH-OH), a singlet around 3.8-3.9 ppm (3H) for the methoxy group (OCH₃), and complex multiplets in the aromatic region (6.9-7.4 ppm, 3H) due to proton-proton and proton-fluorine couplings. A broad singlet corresponding to the hydroxyl proton (OH) would also be present.
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¹³C NMR: The spectrum would display signals for the methyl carbon (~25 ppm), the methoxy carbon (~56 ppm), the carbinol carbon (~70 ppm), and multiple signals in the aromatic region (110-160 ppm), with carbon-fluorine coupling constants (J-coupling) influencing the signals of the fluorinated ring.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 170. A prominent fragment would be expected at m/z 155, corresponding to the loss of the methyl group ([M-CH₃]⁺). Another significant fragment would likely appear at m/z 152 from the loss of water ([M-H₂O]⁺).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides confirmation of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 (broad) | O-H Stretch | Alcohol |
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1150 | C-F Stretch | Aryl Fluoride |
| 1250-1000 | C-O Stretch | Alcohol & Ether |
Applications in Research and Drug Development
The primary value of 1-(3-Fluoro-4-methoxyphenyl)ethanol lies in its role as a versatile intermediate for synthesizing high-value, complex molecules.
Caption: Role of 1-(3-Fluoro-4-methoxyphenyl)ethanol in a drug discovery workflow.
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Chiral Building Block: In its enantiomerically pure form, it serves as a scaffold to introduce a specific stereocenter, which is often critical for biological activity and reducing off-target effects.
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Medicinal Chemistry: The fluorophenyl moiety is a common feature in modern pharmaceuticals. This intermediate allows for the facile introduction of this group into lead compounds to optimize their properties. Its precursor, 3'-Fluoro-4'-methoxyacetophenone, is used in the synthesis of chalcones, which are precursors to important drugs like the anti-inflammatory celecoxib[2]. This highlights the industrial relevance of this chemical family.
Safety and Handling
Proper handling of 1-(3-Fluoro-4-methoxyphenyl)ethanol is essential to ensure laboratory safety. The compound is classified with specific hazards according to the Globally Harmonized System (GHS).
| Hazard Information | Details | Source |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. |
Recommended Procedures:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[7].
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Storage: Keep the container tightly sealed and store in a dry, cool place away from incompatible materials such as strong oxidizing agents.
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First Aid:
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Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
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Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
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Conclusion
1-(3-Fluoro-4-methoxyphenyl)ethanol is a specialized chemical intermediate with significant potential in the field of drug development and discovery. Its defining features—the fluorine and methoxy groups—provide a valuable combination for modulating the properties of lead compounds. While detailed spectroscopic data requires further experimental validation, its synthesis from 3'-Fluoro-4'-methoxyacetophenone is well-established through both chemical and highly stereoselective biocatalytic routes. Adherence to strict safety protocols is necessary when handling this compound. For researchers and scientists, 1-(3-fluoro-4-methoxyphenyl)ethanol represents a key tool for the rational design and synthesis of next-generation therapeutics.
References
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Supporting Information for a scientific publication. (n.d.). Retrieved from [Link]
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Angene Chemical. (2021). 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (2025). Enantioselective microbial reduction of substituted acetophenone. Retrieved from [Link]
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PubMed. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
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Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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